Methyl 3-(Cbz-amino)cyclopentanecarboxylate
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Overview
Description
Methyl 3-(Cbz-amino)cyclopentanecarboxylate, also known as methyl 3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate, is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol. This compound is characterized by its unique cyclopentane structure and carboxylate functionality, making it a valuable research chemical in various scientific fields.
Preparation Methods
The synthesis of methyl 3-(Cbz-amino)cyclopentanecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanecarboxylic acid and benzyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium methoxide, in an anhydrous ether solvent.
Procedure: The cyclopentanecarboxylic acid is first converted to its methyl ester form, methyl cyclopentanecarboxylate, through esterification.
Chemical Reactions Analysis
Methyl 3-(Cbz-amino)cyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Cbz protecting group can be removed under acidic or hydrogenolytic conditions to yield the free amine.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenolysis and strong acids for deprotection . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 3-(Cbz-amino)cyclopentanecarboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is employed in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 3-(Cbz-amino)cyclopentanecarboxylate involves its interaction with specific molecular targets. The Cbz protecting group can be selectively removed to expose the amine functionality, which can then participate in various biochemical pathways. The cyclopentane ring provides structural rigidity, influencing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Methyl 3-(Cbz-amino)cyclopentanecarboxylate can be compared with other similar compounds, such as:
Methyl cyclopentanecarboxylate: Lacks the Cbz protecting group and amine functionality, making it less versatile in biochemical applications.
Cyclopentanecarboxylic acid: The parent compound, which lacks the ester and Cbz groups, limiting its use in synthetic chemistry.
Benzyl chloroformate: Used as a reagent for introducing the Cbz protecting group but does not possess the cyclopentane structure.
The uniqueness of this compound lies in its combination of the cyclopentane ring, ester group, and Cbz-protected amine, which provides a versatile platform for various chemical and biochemical applications.
Properties
IUPAC Name |
methyl 3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)12-7-8-13(9-12)16-15(18)20-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOLNJIOWMVCGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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